
2-(2,2-Diethoxyethoxy)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-diethoxyethoxy)ethanol is an organic compound with the molecular formula C8H18O4. It is a colorless liquid that is commonly used as a solvent in various industrial applications. This compound is part of the glycol ether family, which combines the properties of alcohols and ethers, making it a versatile solvent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-diethoxyethoxy)ethanol typically involves the reaction of ethylene glycol with bromoacetaldehyde diethyl acetal. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified using silica gel column chromatography to obtain a high yield of the desired compound .
Industrial Production Methods
Industrial production of 2-(2,2-diethoxyethoxy)ethanol follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and the use of industrial-scale purification techniques to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-diethoxyethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted ethers or esters.
Aplicaciones Científicas De Investigación
2-(2,2-diethoxyethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent for various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a solvent in biochemical assays.
Medicine: Utilized in the formulation of pharmaceutical products and as a solubilizer for active ingredients.
Mecanismo De Acción
The mechanism of action of 2-(2,2-diethoxyethoxy)ethanol involves its ability to dissolve both hydrophilic and lipophilic substances. This dual solubility is due to the presence of both ether and hydroxyl functional groups in its structure. The compound interacts with various molecular targets through hydrogen bonding and van der Waals forces, facilitating the dissolution and stabilization of different compounds .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-ethoxyethoxy)ethanol: Similar in structure but with an ethoxy group instead of a diethoxy group.
2-(2-methoxyethoxy)ethanol: Contains a methoxy group, making it slightly less hydrophilic.
Diethylene glycol monoethyl ether: Another glycol ether with similar solvent properties.
Uniqueness
2-(2,2-diethoxyethoxy)ethanol is unique due to its higher molecular weight and the presence of two ethoxy groups, which enhance its solubility and stability compared to other glycol ethers. This makes it particularly useful in applications requiring high solubility and low volatility .
Propiedades
Número CAS |
62005-55-4 |
|---|---|
Fórmula molecular |
C8H18O4 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
2-(2,2-diethoxyethoxy)ethanol |
InChI |
InChI=1S/C8H18O4/c1-3-11-8(12-4-2)7-10-6-5-9/h8-9H,3-7H2,1-2H3 |
Clave InChI |
UUBOQGZIYKWPRN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(COCCO)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















